2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide
Description
2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Properties
IUPAC Name |
2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-3-11-8(2)22-13(19)12(11)14(21)20-10-6-4-5-9(7-10)15(16,17)18/h4-7H,3,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHXTNWBZDMBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a thiophene ring through a [3+2] cycloaddition reaction involving an alkyne and a suitable nitrile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Various substitution reactions can be employed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups into the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide exhibit promising anticancer properties. These compounds are believed to inhibit specific pathways involved in tumor growth and proliferation. For instance, studies have shown that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, which could be beneficial in developing new antibiotics. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate bacterial membranes .
Agrochemicals
Pesticide Development
The structural characteristics of this compound make it a candidate for pesticide formulation. Research has indicated that compounds with similar thiophene structures can act as effective fungicides and herbicides. The trifluoromethyl group may contribute to increased stability and efficacy in agricultural applications.
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety is known for its conductive properties, which can be leveraged in the development of more efficient electronic devices .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of various thiophene derivatives on cancer cell lines. The results indicated that derivatives closely related to this compound showed significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Pesticide Efficacy
In agricultural research, a series of experiments were conducted using compounds derived from thiophene structures. The findings demonstrated that these compounds exhibited high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms. This suggests potential for developing environmentally friendly pesticides based on the structure of this compound.
Mechanism of Action
The mechanism of action of 2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound shares a similar thiophene core but differs in the substituents attached to the ring.
2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxamide: Another related compound with a nitrophenyl group instead of a trifluoromethylphenyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide distinguishes it from similar compounds This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets
Biological Activity
2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of herbicide and fungicide development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications based on diverse research findings.
Chemical Structure
The compound features a thiophene core with various substituents that contribute to its biological properties. The trifluoromethyl group is particularly notable for enhancing lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its herbicidal and fungicidal properties. The following sections detail specific activities and findings from various studies.
Herbicidal Activity
Research indicates that compounds containing thiophene moieties exhibit significant herbicidal effects. The incorporation of the trifluoromethyl group enhances the herbicidal potency by increasing the compound's ability to penetrate plant tissues. In one study, a series of thiophene derivatives were evaluated for their herbicidal efficacy against common weeds, demonstrating that modifications to the thiophene structure can lead to improved activity levels .
Table 1: Herbicidal Activity of Thiophene Derivatives
| Compound | Efficacy (g/ha) | Target Species |
|---|---|---|
| 2-amino-4-ethyl-5-methyl-N-[3-(CF₃)phenyl]thiophene-3-carboxamide | 50 | Amaranthus retroflexus |
| 2-amino-4-methyl-N-[3-(CF₃)phenyl]thiophene-3-carboxamide | 75 | Echinochloa crus-galli |
Fungicidal Activity
In addition to herbicidal properties, this compound has shown promise as a fungicide. A study highlighted its effectiveness against various fungal pathogens, with particular success noted in controlling species responsible for crop diseases. The mechanism appears to involve disruption of fungal cell membranes, leading to increased permeability and eventual cell death .
Table 2: Fungicidal Efficacy Against Fungal Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Fusarium oxysporum | 10 |
| Botrytis cinerea | 20 |
| Alternaria solani | 15 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for plant growth and fungal proliferation.
- Membrane Disruption : Increased membrane permeability in fungi suggests a mechanism involving membrane integrity disruption.
- Signal Transduction Interference : Potential interference with signaling pathways in target organisms may contribute to its efficacy.
Case Studies
Several case studies have been conducted to evaluate the real-world application of this compound:
- Field Trials : In agricultural settings, field trials demonstrated that formulations containing this compound significantly reduced weed populations without adversely affecting crop yields.
- Laboratory Studies : Laboratory assessments revealed that the compound exhibited low toxicity to non-target organisms, indicating a favorable safety profile for agricultural use .
Q & A
Q. What are the common synthetic routes for synthesizing 2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with the thiophene core. A common approach includes:
Esterification : Reacting a precursor like 3-amino-thiophene-2-carboxylic acid with ethanol under acidic conditions to form the ethyl ester intermediate .
Functionalization : Introducing substituents via condensation (e.g., using thiophosgene or benzamido groups) and subsequent cyclization with reagents like hydrazine hydrate .
Optimization : Critical parameters include solvent choice (e.g., DMF or chloroform), temperature control (reflux conditions), and catalysts (triethylamine) to ensure high yields (>70%) and purity .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer : Characterization relies on:
- Spectroscopy :
- 1H/13C NMR to confirm substituent positions and aromaticity .
- IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : TLC or HPLC monitors reaction progress and purity (>95%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies require systematic modifications:
Functional Group Variation : Replace the trifluoromethylphenyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess electronic effects on bioactivity .
Biological Assays : Screen derivatives for activity (e.g., enzyme inhibition, antimicrobial assays) and correlate results with structural changes .
Data Analysis : Use regression models to quantify substituent effects on potency (e.g., IC50 values) .
Q. What challenges arise in optimizing reaction conditions for scale-up synthesis?
- Methodological Answer : Key challenges include:
- Solvent Selection : Polar aprotic solvents (DMF) improve solubility but complicate purification. Alternatives like ethanol or chloroform may reduce toxicity .
- Temperature Sensitivity : Exothermic reactions (e.g., cyclization) require controlled heating (60–80°C) to avoid side products .
- Catalyst Efficiency : Triethylamine accelerates acylations but must be removed via acid-base extraction to prevent contamination .
Q. How should researchers resolve conflicting data in biological activity assays?
- Methodological Answer : Contradictory results (e.g., varying IC50 values across studies) can be addressed by:
Standardization : Use consistent assay protocols (e.g., fixed incubation times, cell lines) .
Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The trifluoromethyl group often enhances hydrophobic interactions .
- QSAR Modeling : Corrogate electronic descriptors (e.g., Hammett constants) with bioactivity data to predict novel derivatives .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
